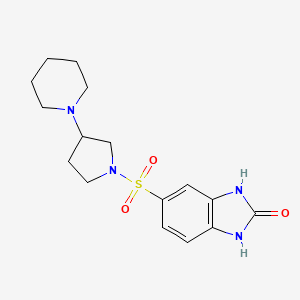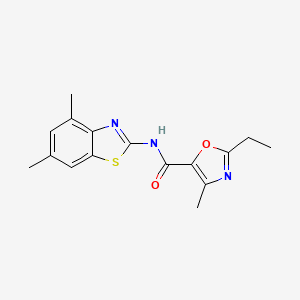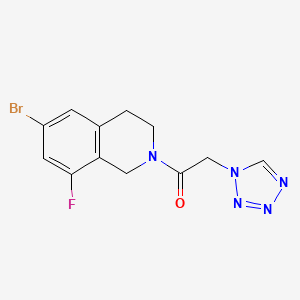![molecular formula C23H27N3O3 B7059269 N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide](/img/structure/B7059269.png)
N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and α-haloketones . The benzamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI or HATU under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzamide
- N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-2-ylmethyl)benzamide
Uniqueness
N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-8-9-22-24-20(14-26(22)12-17)16-29-21-7-3-6-19(11-21)23(27)25(2)13-18-5-4-10-28-15-18/h3,6-9,11-12,14,18H,4-5,10,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZRHEWSJKFXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)N(C)CC4CCCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide](/img/structure/B7059190.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide](/img/structure/B7059194.png)
![N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide](/img/structure/B7059208.png)
![4-[4-[(3-Fluorophenyl)methylidene]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B7059215.png)
![2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole](/img/structure/B7059220.png)
![2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7059243.png)

![N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7059257.png)

![2-[(1-methylpyrazol-4-yl)methyl]-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B7059277.png)

![1-[[5-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-2-one](/img/structure/B7059285.png)
![Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7059291.png)
